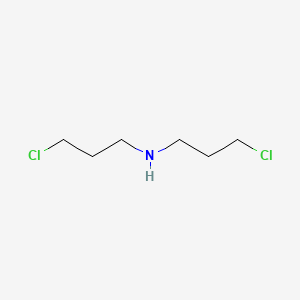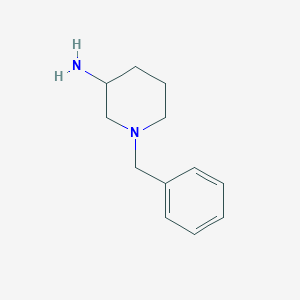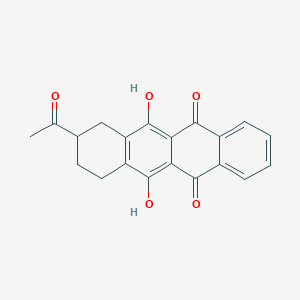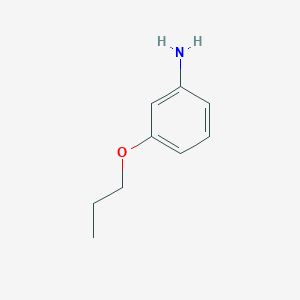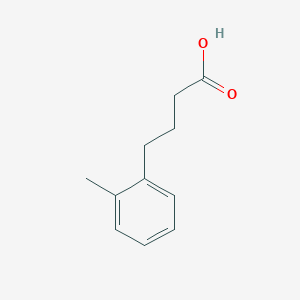
4-(o-Tolyl)butanoic acid
説明
4-(o-Tolyl)butanoic acid is a compound of interest due to its potential applications in various fields of chemistry and material science. The interest in such molecules stems from their versatile chemical structure, which allows for a wide range of chemical reactions and modifications, making them valuable for synthesis and material engineering.
Synthesis Analysis
The synthesis of similar butanoic acid derivatives often involves reactions that introduce the aromatic o-Tolyl group into the butanoic acid framework. While specific synthesis routes for 4-(o-Tolyl)butanoic acid are not detailed in the available literature, related compounds, such as 4-(2-Naphthyl)butanoic acid and 4-oxo-4-(pyridin-2-ylamino)butanoic acid, are synthesized through reactions that might involve Friedel–Crafts acylation, condensation reactions, or functional group modifications (Dobson & Gerkin, 1996); (Shet M et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals the importance of hydrogen bonding and aromatic interactions in determining the crystal packing and overall stability of the molecule. For example, 4-(2-Naphthyl)butanoic acid shows a structure where hydrogen bonds form cyclic dimers, and the arrangement of aromatic rings follows a herringbone pattern (Dobson & Gerkin, 1996).
科学的研究の応用
1. Nanofluidic Devices and Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid has been utilized as a photolabile protecting group in the optical gating of nanofluidic devices based on synthetic ion channels. This application involves using photolabile hydrophobic molecules to modify the inner surfaces of channels, which can be removed by irradiation to generate hydrophilic groups. This technique facilitates UV-light-triggered permselective transport of ionic species in aqueous solutions through these channels, offering potential uses in controlled release, sensing, and information processing (Ali et al., 2012).
2. Synthesis of Chiral 3-(p-Tolyl) Butanoic Acids
An alternative methodology for synthesizing chiral 3-(p-tolyl) butanoic acids involves the diastereoselective hydrogenation of chiral N-3-(p-tolyl) but-2-enamides. This process yields chiral N-3-(p-tolyl) butanamides with high chemical yields and moderate diastereomeric ratios. The removal of the chiral auxiliary from these butanamides gives rise to enantiomerically pure acids, highlighting the compound's significance in chemical synthesis (Jiménez et al., 2017).
3. Development of Novel Zwitterionic Bisphosphonate Polymers
The reaction involving 4-(diallylammonio)butanoate leads to the creation of novel monomers containing residues of the osteoporosis drug alendronic acid. These monomers, being zwitterionic tetraprotic acids, are used in cyclopolymerization processes to yield water-soluble poly(zwitterion-dianion). These polymers, due to their composition, could have significant applications in medicine and other fields (Ali et al., 2015).
4. Algicidal Properties in Agriculture
3-(3-indolyl)butanoic acid has shown effectiveness as an algicidal compound, particularly in the suppression of green algae growth in hydroponic cultures of tomato plants. This compound's algicidal activity, particularly effective at low concentrations, presents a potential application as a non-phytotoxic algicide in hydroponic agriculture (Nonomura et al., 2001).
5. Corrosion Inhibition in Industrial Applications
2-ene-4-dodecanamide butanoic acid, a surfactant synthesized from 4-(o-Tolyl)butanoic acid, has been investigated for its corrosion inhibition properties on carbon steel pipelines in acidic environments. Its effectiveness as a corrosion inhibitor suggests potential industrial applications, particularly in pipeline maintenance and protection (El‐Din et al., 2012).
6. Polyamide Hydrolysis Acceleration
Small weak organic acids, including butanoic acid, have been found to accelerate the hydrolysis of polyamides. This discovery is significant in material science, particularly in understanding and controlling the degradation processes of polymeric materials (Hocker et al., 2014).
特性
IUPAC Name |
4-(2-methylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-5-2-3-6-10(9)7-4-8-11(12)13/h2-3,5-6H,4,7-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFKEMVXLXJUSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288226 | |
| Record name | 4-o-tolylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(o-Tolyl)butanoic acid | |
CAS RN |
6943-79-9 | |
| Record name | 6943-79-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-o-tolylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






